molecular formula C23H23N3O4 B2646212 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251566-61-6

2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2646212
CAS RN: 1251566-61-6
M. Wt: 405.454
InChI Key: VKWIKQAZGPOWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on pyrimidine derivatives, such as those synthesized using related starting materials, indicates their potential as antimicrobial and antifungal agents. For instance, a study by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antimicrobial and antifungal activities comparable to streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anticancer Activity

Another area of interest is the anticancer potential of pyrimidine derivatives. Al-Sanea et al. (2020) reported on the design and synthesis of certain pyrimidin-4-yl acetamide derivatives showing appreciable cancer cell growth inhibition (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Photochemical Applications

The photochemical behavior of pyrimidine derivatives, such as those studied by Hirai et al. (1980), can lead to the formation of medium-ring lactams, offering insights into the potential for developing novel photoresponsive materials (Hirai, Yamazaki, Hirokami, & Nagata, 1980).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl derivatives from visnaginone and khellinone, leading to compounds with anti-inflammatory and analgesic activities, highlights the potential of pyrimidine derivatives in developing new therapeutic agents. This approach, as explored by Abu‐Hashem, Al-Hussain, & Zaki (2020), indicates a promising direction for the synthesis of compounds with desired biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Green Chemistry Applications

The development of environmentally friendly synthesis processes for potential analgesic and antipyretic compounds, as studied by Reddy, Reddy, & Dubey (2014), demonstrates the importance of green chemistry in the design and discovery of new drugs. This research highlights the role of sustainable methods in pharmaceutical development (Reddy, Reddy, & Dubey, 2014).

properties

IUPAC Name

2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-14-3-7-16(8-4-14)11-24-19(27)12-26-18-13-30-22(28)20(18)21(25-23(26)29)17-9-5-15(2)6-10-17/h3-10,21H,11-13H2,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWIKQAZGPOWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(NC2=O)C4=CC=C(C=C4)C)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide

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